N'-[4-(methylsulfanyl)benzylidene]-2-thiophenecarbohydrazide
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Overview
Description
N’-(4-(METHYLTHIO)BENZYLIDENE)-2-THIOPHENECARBOHYDRAZIDE is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(METHYLTHIO)BENZYLIDENE)-2-THIOPHENECARBOHYDRAZIDE typically involves the condensation reaction between 4-(methylthio)benzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-(METHYLTHIO)BENZYLIDENE)-2-THIOPHENECARBOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(METHYLTHIO)BENZYLIDENE)-2-THIOPHENECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(4-(METHYLTHIO)BENZYLIDENE)-2-THIOPHENECARBOHYDRAZIDE involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-(METHYLTHIO)BENZYLIDENE)ISONICOTINOHYDRAZIDE
- N’-(4-(METHYLTHIO)BENZYLIDENE)-2-(2-THIENYL)ACETOHYDRAZIDE
- N’-(4-(ALLYLOXY)BENZYLIDENE)ISONICOTINOHYDRAZIDE
Uniqueness
N’-(4-(METHYLTHIO)BENZYLIDENE)-2-THIOPHENECARBOHYDRAZIDE is unique due to the presence of both a thiophene ring and a methylthio group, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C13H12N2OS2 |
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Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2OS2/c1-17-11-6-4-10(5-7-11)9-14-15-13(16)12-3-2-8-18-12/h2-9H,1H3,(H,15,16)/b14-9+ |
InChI Key |
QWELGMUGFFBQHL-NTEUORMPSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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